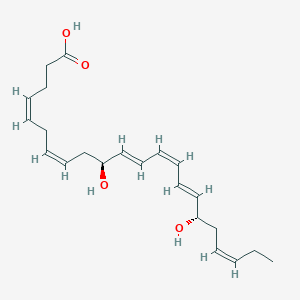

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Descripción general

Descripción

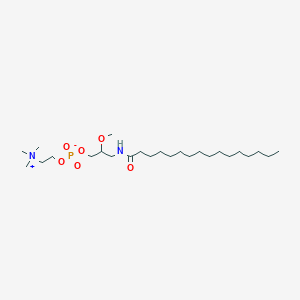

10(S),17(S)-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, also known as Protectin DX (PDX), is a dihydroxydocosahexaenoic acid that is a natural isomer of protectin D1 . It is a docosahexaenoic acid (DHA) metabolite .

Synthesis Analysis

The compound is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . A one-step method of synthesis by soybean lipoxygenase has been described .Molecular Structure Analysis

The structure of the product was confirmed by HPLC, ultraviolet (UV) light spectrometry, GC-MS, tandem MS, and NMR spectroscopy . It has a 4Z,7Z,11E,13E,15Z,19Z geometry of the double bonds .Chemical Reactions Analysis

10(S),17(S)-DiHDHA is formed by soybean lipoxygenase through direct oxidation of either DHA or 17(S)-hydro(pero)xydocosahexa-4Z,7Z,11Z, 13Z,15E,19Z-enoic acid .Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H32O4 and an average mass of 360.487 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 559.4±50.0 °C at 760 mmHg, and a flash point of 306.2±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis Methodology

The compound 10S,17S-DiHDoHE can be synthesized through various reaction pathways involving docosahexaenoic acid (DHA), 17(S)-hydro(pero)xydocosahexa-4Z,7Z,11Z, 13Z,15E,19Z-enoic acid [17(S)-H(P)DHA], soybean lipoxygenase (sLOX), and potato tuber lipoxygenase (ptLOX) in various combinations . The structure of the product is confirmed by HPLC, ultraviolet (UV) light spectrometry, GC-MS, tandem MS, and NMR spectroscopy .

Anti-inflammatory and Proresolution Bioactions

10S,17S-DiHDoHE, generated from Ω-3 fatty docosahexaenoic acids, is believed to exert anti-inflammatory and proresolution bioactions . It is produced via sequential lipoxygenation of docosahexaenoic acid (DHA) and can be found in inflammatory exudates of a murine model .

Therapeutic Effects on Pulmonary Fibrosis

Posttreatment with 10S,17S-DiHDoHE ameliorates bleomycin-induced pulmonary fibrosis and lung dysfunction in mice . It improves lung respiratory function, remedies bleomycin-induced hypoxemia, and prolongs lifespan .

Reversal of Epithelial–Mesenchymal Transition (EMT)

10S,17S-DiHDoHE has been found to reverse epithelial–mesenchymal transition (EMT) phenotypic transformation in vivo and in vitro, reinforcing a potential mechanism of promoting fibrosis resolution .

Potential Drug Candidate

10S,17S-DiHDoHE and its derivatives have potent anti-inflammatory and antiapoptotic activity in various cells and tissues and can be considered as a novel class of bio-regulatory compounds and potential drug candidates .

Anti-Inflammatory Molecule

10S,17S-DiHDoHE has been proven to be an effective stereo-selective anti-inflammatory molecule .

Mecanismo De Acción

Target of Action

The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.

Mode of Action

10S,17S-DiHDoHE interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation .

Biochemical Pathways

10S,17S-DiHDoHE is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.

Result of Action

The action of 10S,17S-DiHDoHE results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse . This suggests that it could potentially be used to treat inflammatory conditions.

Propiedades

IUPAC Name |

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-XLBFCUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

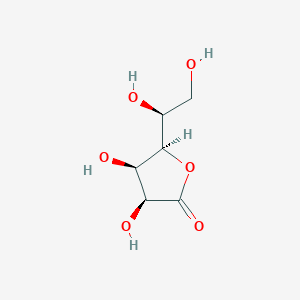

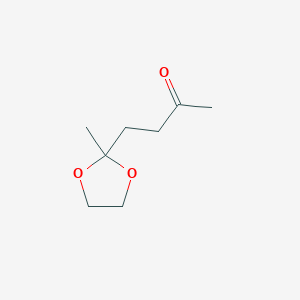

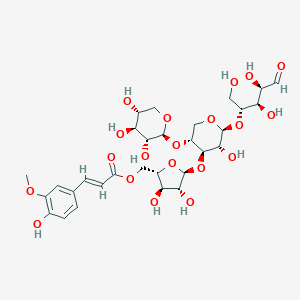

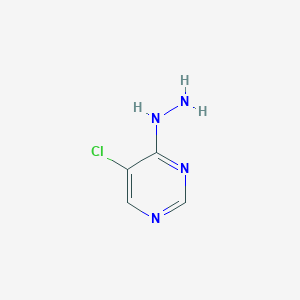

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.